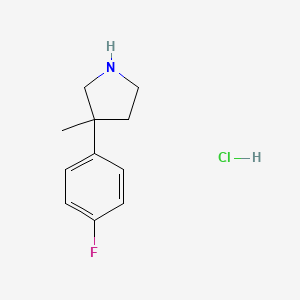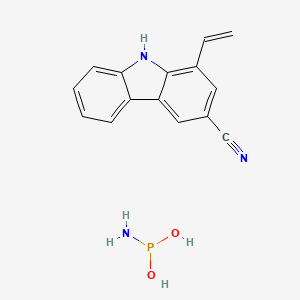
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite is a complex organic compound with the molecular formula C15H14N3O2P. It is known for its unique structure, which includes a vinyl group attached to a carbazole ring and a phosphoramidite group.
Méthodes De Préparation
The synthesis of 1-vinyl-9H-carbazole-3-carbonitrile phosphoramidite typically involves multiple steps. One common method starts with the bromination of carbazole using N-bromosuccinimide (NBS) to produce 3,6-dibromo-9H-carbazole. This intermediate is then subjected to a series of reactions, including cyanation and vinylation, to introduce the vinyl and cyano groups.
Analyse Des Réactions Chimiques
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl and cyano groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism by which 1-vinyl-9H-carbazole-3-carbonitrile phosphoramidite exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of the vinyl and cyano groups, which can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite can be compared with other similar compounds, such as:
9-Vinyl-9H-carbazole-3,6-dicarbonitrile: This compound has two cyano groups and is used in similar applications but may exhibit different reactivity due to the additional cyano group.
1-Vinyl-9H-carbazole: Lacks the cyano and phosphoramidite groups, making it less reactive in certain contexts.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C15H14N3O2P |
|---|---|
Poids moléculaire |
299.26 g/mol |
Nom IUPAC |
aminophosphonous acid;1-ethenyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2.H4NO2P/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13;1-4(2)3/h2-8,17H,1H2;2-3H,1H2 |
Clé InChI |
NLRMEFDNJQEAHT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2.NP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


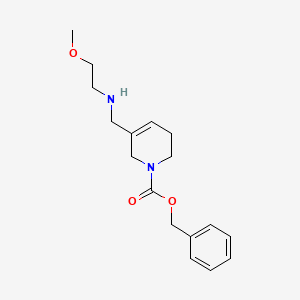


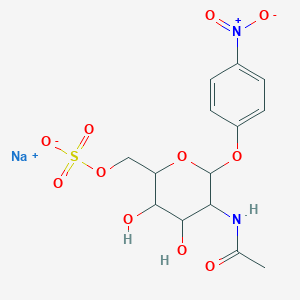
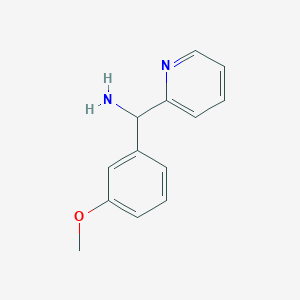

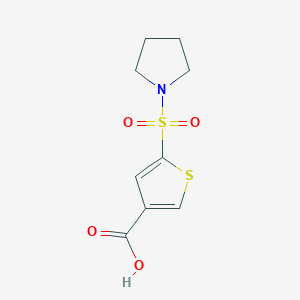


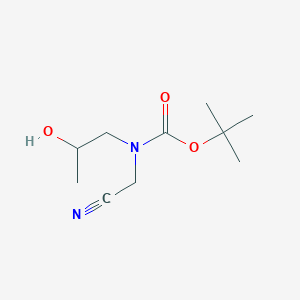
![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)


